molecular formula C16H17N3OS B3003781 N-(3-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415519-29-6

N-(3-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B3003781
CAS No.: 2415519-29-6
M. Wt: 299.39
InChI Key: HOURJVZKWFBPEG-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The “N-(3-Methylsulfanylphenyl)” part suggests the presence of a phenyl ring with a methylsulfanyl (CH3-S-) substituent . The “5,6,7,8-tetrahydro” part indicates that the diazine ring is fully saturated with hydrogen .


Molecular Structure Analysis

The molecular structure of this compound would be based on the quinazoline backbone, with the methylsulfanylphenyl group attached at the nitrogen atom. The tetrahydro part suggests that the diazine ring is fully saturated, meaning it contains no double bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the degree of saturation of the rings, and the overall size and shape of the molecule .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Quinazolines and their derivatives have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The specific mechanism of action would depend on the exact structure of the compound and its interactions with biological targets .

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-21-12-6-4-5-11(9-12)19-16(20)15-13-7-2-3-8-14(13)17-10-18-15/h4-6,9-10H,2-3,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOURJVZKWFBPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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